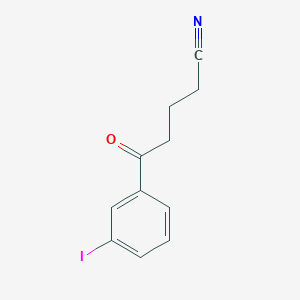

5-(3-Iodophenyl)-5-oxovaleronitrile

Description

Structural Features and Research Significance within Organic Chemistry

The iodophenyl group is a significant feature. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This characteristic allows for the straightforward introduction of various other functional groups, making iodo-substituted compounds versatile intermediates in organic synthesis. fiveable.me The iodine atom's position on the phenyl ring also influences the molecule's electronic properties and reactivity in cross-coupling reactions.

The ketone group (a carbonyl group bonded to two carbon atoms) is another central feature. masterorganicchemistry.com Ketones are fundamental in organic chemistry, participating in a wide array of reactions such as nucleophilic addition and reactions at the α-carbon. The presence of the ketone in the valeronitrile (B87234) chain introduces a site for reactions like aldol (B89426) condensations, which are crucial for forming carbon-carbon bonds. wikipedia.org

The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to form carboxylic acids or reduced to form amines. It can also participate in the formation of ketones through reaction with organometallic reagents. libretexts.org This versatility makes nitrile-containing compounds valuable precursors in the synthesis of a variety of other molecules. acs.org

The combination of these three functional groups in a single molecule creates a multifunctional platform for complex organic synthesis. The iodophenyl group can serve as a handle for metal-catalyzed cross-coupling reactions, the ketone allows for chain elaboration or the introduction of new stereocenters, and the nitrile group provides a pathway to other important functionalities.

Table 1: Key Structural Features of 5-(3-Iodophenyl)-5-oxovaleronitrile

| Feature | Chemical Group | Significance in Organic Chemistry |

|---|---|---|

| Aromatic Halogen | 3-Iodophenyl | Excellent leaving group, useful in cross-coupling reactions. wikipedia.org |

| Carbonyl Group | Ketone | Site for nucleophilic addition and α-carbon chemistry. |

| Nitrile Group | Valeronitrile | Can be converted to carboxylic acids, amines, or ketones. libretexts.org |

Historical Context of Related Chemical Architectures

The development of molecules with similar structural motifs to 5-(3-Iodophenyl)-5-oxovaleronitrile is rooted in the broader history of organic synthesis.

The chemistry of aromatic ketones has been a cornerstone of organic chemistry for over a century. Friedel-Crafts acylation, discovered in the late 19th century, provided a general method for their synthesis and opened the door to a vast array of aromatic compounds. These ketones have historically been, and continue to be, crucial intermediates in the production of pharmaceuticals, fragrances, and polymers.

The study of organoiodine compounds also has a rich history. The reactivity of the carbon-iodine bond has long been exploited in synthesis. wikipedia.org In recent decades, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, has dramatically increased the utility of iodoaromatic compounds as building blocks for complex molecules.

The synthesis and reactions of keto-nitriles have been a subject of investigation since at least the mid-20th century. rsc.org The ability to have both a ketone and a nitrile in the same molecule offers synthetic chemists the opportunity for selective transformations, building molecular complexity in a controlled manner.

The convergence of these areas of research has led to the design and synthesis of highly functionalized molecules like 5-(3-Iodophenyl)-5-oxovaleronitrile, which are tailored for specific applications in modern synthetic chemistry.

Current Research Landscape and Future Directions for Oxovaleronitriles

The current research landscape for oxovaleronitriles and related compounds is vibrant, with a focus on their application as intermediates and building blocks in several key areas.

In medicinal chemistry , the valeronitrile scaffold is of interest for the synthesis of novel therapeutic agents. The global valeronitrile market is projected to see steady growth, driven in part by its use in the pharmaceutical industry as an intermediate for drug synthesis. futuremarketinsights.com The ability to functionalize the scaffold at various positions allows for the creation of diverse molecular libraries for drug discovery programs.

In materials science , the incorporation of functional groups like nitriles and halogens into organic molecules can influence their electronic and physical properties. This has led to research into their potential use in the development of new materials, such as those for organic electronics or functional polymers. nih.govmdpi.commdpi.com The functionalization of nanosheets and other materials can be enhanced by such organic compounds. mdpi.com

Future research is likely to focus on the development of more efficient and sustainable methods for the synthesis of functionalized oxovaleronitriles. This includes the use of catalysis to achieve highly selective transformations and the exploration of new reaction pathways. scielo.org.za Furthermore, as the demand for specialty chemicals and advanced materials grows, the versatility of compounds like 5-(3-Iodophenyl)-5-oxovaleronitrile will likely lead to their increased use as key synthetic intermediates. futuremarketinsights.com The development of novel synthetic methods, such as multi-component reactions, will also play a role in expanding the utility of these chemical architectures. scielo.org.za

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-(3-Iodophenyl)-5-oxovaleronitrile |

| 5-(3-Iodophenyl)-5-oxovaleric acid |

| 2-Iodoxybenzoic acid |

| Iodobenzene (B50100) dichloride |

| Hydrogen iodide |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-iodophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPGDNZAWKIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642249 | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-94-7 | |

| Record name | 3-Iodo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Iodophenyl 5 Oxovaleronitrile

Strategies for Carbon-Carbon Bond Formation

A classic and robust method for ketone synthesis involves the reaction of an organometallic reagent with a nitrile. chemistrysteps.comorganic-chemistry.org This pathway is highly relevant for the synthesis of 5-(3-Iodophenyl)-5-oxovaleronitrile. The general strategy involves the reaction of a 3-iodophenyl organometallic species with a five-carbon dinitrile, such as glutaronitrile (B146979) (pentanedinitrile), followed by hydrolysis of the resulting imine intermediate. masterorganicchemistry.com

Nucleophilic Addition of Organometallic Reagents to Nitriles

Grignard Reagent-Mediated Ketone Synthesis

The Grignard reaction is a cornerstone of C-C bond formation. organic-chemistry.org In a potential synthesis for the target compound, a Grignard reagent, 3-iodophenylmagnesium halide (e.g., bromide or iodide), is first prepared from 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene (B1265593) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com This organomagnesium halide is then reacted with glutaronitrile.

A key challenge in this synthesis is achieving mono-addition. Since glutaronitrile possesses two electrophilic nitrile groups, there is a possibility of the Grignard reagent adding to both ends. However, the formation of the initial magnesium-imine salt intermediate deactivates the molecule towards a second nucleophilic attack, often allowing for selective mono-addition. chemistrysteps.com The reaction is typically quenched with an aqueous acid workup, which hydrolyzes the imine to the desired ketone. masterorganicchemistry.comlibretexts.org

Table 1: Illustrative Grignard Reaction Conditions for Aryl Ketone Synthesis from Nitriles

| Aryl Grignard Reagent | Nitrile Substrate | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | Benzonitrile | Diethyl ether | Reflux | Diphenyl ketone | masterorganicchemistry.com |

| n-Butylmagnesium bromide | Benzonitrile | Benzene/Ether | Room Temp | Valerophenone | masterorganicchemistry.com |

| 3-Iodophenylmagnesium halide (proposed) | Glutaronitrile | THF/Diethyl ether | 0°C to RT | 5-(3-Iodophenyl)-5-oxovaleronitrile | - |

Organolithium Reagent Transformations

Organolithium reagents serve as powerful alternatives to Grignard reagents and are known for their high reactivity. masterorganicchemistry.comdalalinstitute.com The synthesis would involve the preparation of 3-iodophenyllithium, typically through lithium-halogen exchange with an alkyllithium reagent like n-butyllithium, or direct reaction with lithium metal. organicchemistrydata.org This highly nucleophilic reagent would then be added to glutaronitrile, likely at low temperatures to control reactivity. chemistrysteps.com

Similar to the Grignard reaction, the initial product is a lithium-imine salt, which prevents a second addition. chemistrysteps.com Subsequent acidic hydrolysis yields the final ketone product. youtube.com While more reactive, organolithium reagents can sometimes be less selective, and careful control of stoichiometry and temperature is crucial to prevent side reactions. dalalinstitute.com

Mechanistic Aspects of Imine Intermediate Formation and Hydrolysis

The mechanism for both Grignard and organolithium additions to nitriles is well-established.

Nucleophilic Addition: The nucleophilic carbon of the organometallic reagent (R-MgX or R-Li) attacks the electrophilic carbon of the C≡N triple bond. This breaks the pi bond, and the electrons are transferred to the nitrogen atom, forming a stable anionic imine salt (a metallo-imine). masterorganicchemistry.com

Hydrolysis - Imine Formation: Upon addition of aqueous acid (e.g., H₃O⁺), the negatively charged nitrogen of the imine salt is protonated to form a neutral imine. masterorganicchemistry.comchemistrysteps.com

Hydrolysis - Ketone Formation: The imine is then further hydrolyzed to a ketone. This process typically begins with the protonation of the imine nitrogen, which activates the carbon for nucleophilic attack by a water molecule. libretexts.orglibretexts.org A series of proton transfers follows, leading to the formation of a carbinolamine intermediate. This intermediate is unstable and eliminates ammonia (B1221849) (or an ammonium (B1175870) ion under acidic conditions) to yield the protonated ketone, which is then deprotonated to give the final ketone product. libretexts.orgyoutube.com

Modern synthetic chemistry offers powerful alternatives to classical organometallic additions through transition metal-catalyzed cross-coupling reactions. These methods provide high selectivity and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Carbon Linkages

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. mdpi.commdpi.com To synthesize 5-(3-Iodophenyl)-5-oxovaleronitrile, a plausible strategy would involve the coupling of an arylboronic acid with an acyl halide.

Specifically, the reaction would couple 3-iodophenylboronic acid with 5-cyano-pentanoyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid (5-cyano-pentanoic acid), which in turn can be generated from the partial hydrolysis of glutaronitrile. The coupling is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., K₂CO₃, K₃PO₄). acs.orgresearchgate.net This acylative Suzuki-Miyaura coupling has been shown to be effective for the synthesis of various aryl ketones. researchgate.netrsc.org An advantage of this method is the high functional group tolerance, where the nitrile group is expected to remain intact during the reaction. acs.org

Table 2: Representative Conditions for Acylative Suzuki-Miyaura Coupling

| Acyl Chloride | Boronic Acid | Catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Benzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Benzophenone | researchgate.net |

| Aliphatic Acyl Chlorides | Arylboronic Acids | Pd(OAc)₂ | K₃PO₄·H₂O | Toluene | Aliphatic-Aryl Ketones | researchgate.net |

| 5-Cyano-pentanoyl chloride (proposed) | 3-Iodophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Dioxane | 5-(3-Iodophenyl)-5-oxovaleronitrile | - |

Another potential, though less direct, Suzuki route could involve the C-CN bond itself as a coupling partner, a more advanced strategy that has been demonstrated with nickel catalysts. acs.org However, the acylative coupling remains the more conventional and predictable approach for this target molecule.

Sonogashira Coupling Architectures Involving Aryl Iodides

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The high reactivity of aryl iodides compared to other aryl halides makes them excellent substrates for this transformation, often allowing the reaction to proceed under mild conditions. wikipedia.org

For the synthesis of a precursor to 5-(3-Iodophenyl)-5-oxovaleronitrile, a Sonogashira coupling could be envisioned between 1,3-diiodobenzene and a suitable alkyne containing the protected valeronitrile (B87234) chain. Subsequent functionalization would then be required to install the keto group. Alternatively, a more direct approach would involve the coupling of a 3-iodo-substituted benzoyl derivative with an appropriate terminal alkyne. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) salt like CuI. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene (B50100) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | >95 |

| 2 | 1-Iodo-3-nitrobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 50 | 92 |

| 3 | Methyl 4-iodobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60 | 89 |

This table presents illustrative examples of Sonogashira reactions and does not represent the actual synthesis of 5-(3-Iodophenyl)-5-oxovaleronitrile.

The development of copper-free Sonogashira protocols has also gained significant attention to avoid issues related to the toxicity and homocoupling side reactions associated with copper. organic-chemistry.org

Heck Reaction Pathways Utilizing the Iodophenyl Moiety

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another strategic route for C-C bond formation. wikipedia.org This reaction is instrumental in synthesizing substituted alkenes. organic-chemistry.org Similar to the Sonogashira coupling, aryl iodides are highly reactive substrates in the Heck reaction. wikipedia.org

A plausible Heck reaction pathway for a precursor to 5-(3-Iodophenyl)-5-oxovaleronitrile could involve the coupling of 1,3-diiodobenzene or a related 3-iodophenyl derivative with an alkene such as a protected 4-penten-1-one or a derivative of 4-cyanobut-1-ene. Subsequent oxidation or hydroformylation/oxidation steps would be necessary to form the final oxovaleronitrile structure. The choice of phosphine (B1218219) ligands, base, and solvent significantly influences the regioselectivity and efficiency of the Heck reaction. researchgate.net

Table 2: Typical Conditions for Heck Reaction with Aryl Iodides

| Entry | Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 95 |

| 2 | 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 90 |

| 3 | 1-Iodonaphthalene | 3-Buten-2-ol | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 85 |

This table provides representative examples of Heck reactions and does not depict the direct synthesis of 5-(3-Iodophenyl)-5-oxovaleronitrile.

Recent advancements have focused on developing more active and stable palladium catalysts, including phosphine-free systems and the use of aqueous media to enhance the sustainability of the process. nih.gov

Exploration of Other Earth-Abundant Metal Catalysis in Aryl Halide Activation

While palladium has been the dominant catalyst in cross-coupling chemistry, its high cost and low abundance have prompted research into catalysts based on more earth-abundant metals such as iron, cobalt, nickel, and copper. nih.goved.ac.uk These metals offer a more sustainable and economical alternative for the activation of aryl halides. nih.govchemistryworld.com

The development of catalytic systems using these first-row transition metals for reactions analogous to Sonogashira and Heck couplings is an active area of research. nih.goved.ac.uk For instance, iron and cobalt catalysts have shown promise in various hydrofunctionalization and cross-coupling reactions. nih.gov The activation of these less reactive metal pre-catalysts is a key challenge, with strategies including the use of strong activating agents or specially designed ligand architectures. nih.govnih.gov The application of these emerging catalytic systems to the synthesis of 5-(3-Iodophenyl)-5-oxovaleronitrile could offer significant advantages in terms of cost and environmental impact.

Synthetic Routes Involving Nitrile Functionalization

An alternative set of synthetic strategies focuses on the introduction or manipulation of the nitrile group.

Cyanation Reactions for Nitrile Group Introduction

The introduction of a nitrile (cyano) group is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved through various methods, including the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper(I) cyanide, or palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium ferrocyanide. organic-chemistry.org

A plausible route to 5-(3-Iodophenyl)-5-oxovaleronitrile could involve the synthesis of a 5-(3-iodophenyl)-5-oxovaleric acid or ester derivative, followed by conversion of the carboxylic acid or a related functional group into the nitrile. For example, the carboxylic acid could be converted to a primary amide, which is then dehydrated to the nitrile. Alternatively, a precursor containing a suitable leaving group at the terminal position of the valeryl chain could undergo nucleophilic substitution with a cyanide salt. organic-chemistry.org

Alternative One-Pot Multicomponent Synthetic Pathways

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and simplifying purification processes. chemistryviews.orgnih.gov While a specific MCR for 5-(3-Iodophenyl)-5-oxovaleronitrile has not been reported, the development of such a pathway would be highly desirable for its synthetic efficiency.

A hypothetical one-pot synthesis could involve the reaction of a 3-iodo-substituted aromatic aldehyde, a component to provide the four-carbon chain, and a cyanide source under conditions that promote the sequential formation of the required bonds. The design of such a reaction would be a significant synthetic challenge but would offer a streamlined approach to the target molecule. rsc.orgbeilstein-archives.org

Considerations for Large-Scale Industrial Production and Process Optimization

The transition from a laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of several factors to ensure an efficient, safe, and economically viable process. nih.gov

For the synthesis of 5-(3-Iodophenyl)-5-oxovaleronitrile, key considerations would include:

Catalyst Cost and Efficiency: For palladium-catalyzed routes, minimizing the catalyst loading, ensuring high turnover numbers (TON) and turnover frequencies (TOF), and implementing catalyst recycling protocols are crucial to manage costs. nih.gov The use of more economical earth-abundant metal catalysts would be a significant advantage. nih.gov

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact, and ease of handling. The use of hazardous reagents should be avoided where possible, and greener solvents should be considered. organic-chemistry.org

Process Safety: A thorough hazard analysis of all reaction steps is essential. This includes evaluating the thermal stability of intermediates and the potential for runaway reactions.

Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is critical to obtain the final product with the required purity. Chromatographic purifications are generally avoided on a large scale due to cost and solvent consumption.

Waste Management: Minimizing waste generation through high-yield reactions and the recycling of solvents and catalysts is a key aspect of green chemistry and sustainable production.

Optimization of reaction parameters such as temperature, pressure, reaction time, and reactant stoichiometry is an iterative process that is essential for maximizing yield and throughput while minimizing costs and environmental impact.

Reaction Pathways and Mechanistic Investigations of 5 3 Iodophenyl 5 Oxovaleronitrile

Chemical Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis to carboxylic acid derivatives and reduction to amines or aldehydes.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The conversion of nitriles to carboxylic acids is a fundamental reaction in organic synthesis. libretexts.org This transformation can be achieved under both acidic and basic conditions, proceeding through an amide intermediate. numberanalytics.comchemistrysteps.com

Under acidic conditions, the hydrolysis of an aromatic nitrile like 5-(3-Iodophenyl)-5-oxovaleronitrile is initiated by the protonation of the nitrile nitrogen. organicchemistrytutor.com This initial step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile such as water. libretexts.orgorganicchemistrytutor.com The subsequent steps involve a series of proton transfers and tautomerization to yield an amide intermediate. libretexts.orgchemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid. numberanalytics.com The final step, the hydrolysis of the amide, is driven by the protonation of the leaving ammonia (B1221849), which renders the process irreversible. organicchemistrytutor.com

General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the nitrile nitrogen to activate the nitrile group. libretexts.org |

| 2 | Nucleophilic attack by water on the electrophilic nitrile carbon. libretexts.org |

| 3 | Deprotonation to form an imidic acid, a tautomer of an amide. chemistrysteps.com |

| 4 | Tautomerization of the imidic acid to the more stable amide intermediate. libretexts.org |

| 5 | Protonation of the amide carbonyl oxygen. |

| 6 | Nucleophilic attack by water on the carbonyl carbon. |

| 7 | Proton transfer and elimination of ammonia. |

| 8 | Deprotonation to yield the final carboxylic acid product. |

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of the nitrile group proceeds via a different mechanism. The reaction commences with the direct nucleophilic attack of a hydroxide ion on the electron-deficient nitrile carbon. organicchemistrytutor.comnumberanalytics.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid leads to the formation of an amide. libretexts.org Depending on the reaction conditions, the hydrolysis can either be stopped at the amide stage or proceed to the carboxylate salt upon further hydrolysis of the amide. organicchemistrytutor.com Harsher conditions, such as higher temperatures and prolonged reaction times, favor the formation of the carboxylic acid. organicchemistrytutor.com

General Mechanism of Base-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com |

| 2 | Protonation of the resulting anion by water to form an imidic acid. libretexts.org |

| 3 | Tautomerization to yield the amide intermediate. libretexts.org |

| 4 | Attack of a hydroxide ion on the amide carbonyl carbon. |

| 5 | Elimination of the amide anion. |

| 6 | Acid-base reaction to form the carboxylate salt and ammonia. |

| 7 | Protonation during workup to yield the final carboxylic acid product. |

Reduction Strategies to Primary Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org

Reductive amination of nitriles allows for the synthesis of secondary and tertiary amines. rsc.orggoogle.com This transformation involves the reaction of the nitrile with a primary or secondary amine in the presence of a reducing agent. Catalytic hydrogenation is a common method for this purpose. rsc.org For instance, cobalt catalysts have been shown to be effective in the reductive alkylation of nitriles with aldehydes or ketones to form secondary alkylamines. nih.gov The presence of electron-withdrawing groups on the aromatic ring can facilitate the reduction. nih.gov

Examples of Reductive Amination of Aromatic Nitriles

| Nitrile | Amine | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Diethylamine | Pd catalyst, Dialkylammonium formate | N,N-Diethylbenzylamine | - | google.com |

| 4-Methoxybenzonitrile | - | BH₂(iPr)₂/cat. LiBH₄ | 4-Methoxybenzylamine | 80 | nih.gov |

The partial reduction of a nitrile to an aldehyde can be selectively achieved using a bulky reducing agent like Diisobutylaluminum Hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. commonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the transfer of a hydride to the nitrile carbon. masterorganicchemistry.com This generates an imine intermediate, which is then hydrolyzed during the aqueous workup to yield the aldehyde. wikipedia.orgchemistrysteps.com

Key Aspects of DIBAL-H Reduction of Nitriles

| Feature | Description |

|---|---|

| Reagent | Diisobutylaluminum Hydride (DIBAL-H) commonorganicchemistry.com |

| Stoichiometry | Typically 1 equivalent to ensure partial reduction. commonorganicchemistry.com |

| Temperature | Low temperatures (e.g., -78 °C) are crucial to prevent over-reduction. commonorganicchemistry.com |

| Intermediate | An imine is formed after the hydride addition. chemistrysteps.com |

| Workup | Aqueous workup hydrolyzes the imine to the final aldehyde product. wikipedia.org |

Nucleophilic Substitution Reactions Involving the Nitrile Group

While direct nucleophilic substitution at the nitrile carbon is not a common pathway, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be considered a form of nucleophilic substitution at the carbon atom. byjus.comlibretexts.orgresearchgate.net

Acid-Catalyzed Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, the nitrile group of 5-(3-Iodophenyl)-5-oxovaleronitrile is hydrolyzed in a two-step process. byjus.comlibretexts.org Initially, the nitrile is converted to an amide, 5-(3-Iodophenyl)-5-oxovaleramide. Further heating in the acidic medium leads to the hydrolysis of the amide to yield the corresponding carboxylic acid, 5-(3-Iodophenyl)-5-oxopentanoic acid, and an ammonium (B1175870) salt. byjus.comlibretexts.org

Alkaline-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide, and heat, the nitrile group undergoes hydrolysis to first form an amide. libretexts.org Continued reaction results in the formation of the sodium salt of the carboxylic acid and ammonia gas. libretexts.orggoogle.com Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. savemyexams.com

The reactivity of the nitrile group allows for the conversion of 5-(3-Iodophenyl)-5-oxovaleronitrile into valuable carboxylic acid and amide derivatives, which can serve as building blocks for more complex molecules.

Chemical Reactivity of the Ketone Moiety

The ketone functional group is a key site of reactivity in 5-(3-Iodophenyl)-5-oxovaleronitrile, primarily undergoing nucleophilic addition reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. pearson.comyoutube.com Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-Iodophenyl)pentane-1,5-diol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. The R group from the Grignard reagent adds to the carbonyl carbon.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. savemyexams.com

These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon and carbon-heteroatom bonds.

Keto-Enol Tautomerism and Equilibrium Studies

Like other carbonyl compounds with α-hydrogens, 5-(3-Iodophenyl)-5-oxovaleronitrile can exist in equilibrium with its enol tautomer. fiveable.memasterorganicchemistry.comopenstax.org Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.comopenstax.org This equilibrium is a key aspect of the ketone's reactivity, as the enol form acts as a nucleophile.

The keto-enol tautomerism is catalyzed by both acids and bases. openstax.org In general, the keto form is thermodynamically more stable and predominates at equilibrium. fiveable.meopenstax.org However, the less stable enol tautomer is often the reactive species in reactions such as α-halogenation and aldol (B89426) condensations.

Several factors can influence the position of the keto-enol equilibrium:

Solvent: Polar solvents can stabilize the more polar keto form, while non-polar solvents may favor the enol form. orientjchem.org

Substituents: Electron-withdrawing groups on the α-carbon can increase the acidity of the α-hydrogens, favoring enolization. fiveable.me

Conjugation: If the enol double bond can enter into conjugation with an adjacent π-system, the enol form will be stabilized. fiveable.me

| Factor | Effect on Equilibrium | Example |

|---|---|---|

| Solvent Polarity | Polar solvents generally favor the keto form. orientjchem.org | Higher keto percentage in water vs. hexane. |

| α-Substituents | Electron-withdrawing groups increase enol content. fiveable.me | Higher enol content in 2,4-pentanedione vs. acetone. |

| Conjugation | Conjugation with the enol double bond stabilizes the enol form. fiveable.me | Phenol exists almost entirely in the enol form. |

| Intramolecular Hydrogen Bonding | Can significantly stabilize the enol form. masterorganicchemistry.com | High enol content in β-dicarbonyl compounds. youtube.com |

Chemical Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is particularly important for its participation in transition metal-catalyzed cross-coupling reactions and radical transformations.

Oxidative Addition in Transition Metal-Catalyzed Processes

The carbon-iodine bond in the aryl iodide moiety is susceptible to oxidative addition by low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. nih.govresearchgate.netnih.gov This process involves the insertion of the metal into the C-I bond, leading to an increase in the oxidation state and coordination number of the metal.

Metals such as palladium, nickel, and gold are commonly employed in these reactions. nih.govucla.eduyoutube.com The general mechanism involves the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. nih.govyoutube.com The reactivity in oxidative addition can be influenced by the electronic properties of the aryl iodide and the nature of the ligands on the metal center. nih.govresearchgate.net

| Metal | Common Catalyst Precursor | Key Features |

|---|---|---|

| Palladium (Pd) | Pd(PPh₃)₄, Pd₂(dba)₃ | Widely used, versatile, well-understood mechanisms. youtube.com |

| Nickel (Ni) | Ni(COD)₂, NiCl₂(dppe) | More earth-abundant and cost-effective than palladium, can exhibit different reactivity. nih.govucla.edu |

| Gold (Au) | [Au(I)L]X | Can undergo Au(I)/Au(III) catalytic cycles, often showing unique reactivity compared to Pd. nih.govresearchgate.net |

Role of Iodine Polarizability in Radical-Initiated Transformations

The relatively weak carbon-iodine bond and the high polarizability of iodine make the aryl iodide moiety susceptible to radical-initiated reactions. nih.govnih.govacs.org Aryl radicals can be generated from aryl iodides through various methods, including single-electron transfer (SET) processes. nih.govresearchgate.net

Once formed, the aryl radical derived from 5-(3-Iodophenyl)-5-oxovaleronitrile can participate in a variety of transformations, such as:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding de-iodinated product. nih.gov

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating a radical chain reaction.

Radical Cyclizations: If a suitable radical acceptor is present within the molecule, intramolecular cyclization can occur.

The generation of aryl radicals from aryl iodides is a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds under conditions that are often complementary to transition metal-catalyzed methods. researchgate.netacs.org

Electrophilic Aromatic Substitution Patterns on the Iodophenyl Ring

The iodophenyl ring of 5-(3-Iodophenyl)-5-oxovaleronitrile is substituted with two groups that exert opposing directing effects in electrophilic aromatic substitution (EAS) reactions. The iodine atom is a deactivating but ortho-, para-directing group, while the acyl group (part of the 5-oxovaleronitrile chain) is a deactivating and meta-directing group.

The directing influence of these substituents on incoming electrophiles is a result of a combination of inductive and resonance effects. The iodine atom, being a halogen, is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. However, it can also donate a lone pair of electrons through resonance, which preferentially stabilizes the arenium ion intermediates formed during ortho and para attack.

Conversely, the acyl group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. The carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position by default.

Given the presence of both an ortho-, para-director and a meta-director on the same ring, the regiochemical outcome of an EAS reaction on 5-(3-Iodophenyl)-5-oxovaleronitrile is not straightforward to predict without experimental data. The positions ortho and para to the iodine atom are positions 2, 4, and 6. The positions meta to the acyl group are positions 2 and 6. Therefore, electrophilic attack would be most likely to occur at positions 2 and 6, which are activated by the iodine and not strongly deactivated by the acyl group. Position 4 is para to the iodine but ortho to the acyl group, making it sterically hindered and electronically deactivated.

Without empirical data, a hypothetical product distribution for a common EAS reaction like nitration can be proposed, but it remains speculative.

Hypothetical Product Distribution for Nitration of 5-(3-Iodophenyl)-5-oxovaleronitrile

| Product | Predicted Yield | Rationale |

| 5-(3-Iodo-2-nitrophenyl)-5-oxovaleronitrile | Major | Position 2 is ortho to the directing iodo group and meta to the deactivating acyl group. |

| 5-(3-Iodo-6-nitrophenyl)-5-oxovaleronitrile | Major | Position 6 is ortho to the directing iodo group and meta to the deactivating acyl group. |

| 5-(3-Iodo-4-nitrophenyl)-5-oxovaleronitrile | Minor | Position 4 is para to the directing iodo group but ortho to the deactivating and sterically hindering acyl group. |

| 5-(3-Iodo-5-nitrophenyl)-5-oxovaleronitrile | Negligible | Position 5 is meta to the iodo group and ortho to the deactivating acyl group. |

It is crucial to emphasize that this table is based on theoretical principles and not on experimental results.

Detailed Mechanistic Elucidation of Novel Transformations

The exploration of novel transformations of 5-(3-Iodophenyl)-5-oxovaleronitrile would necessitate a suite of mechanistic investigation techniques to understand the intricate steps involved in its reactions.

Spectroscopic Monitoring of Reaction Intermediates

The identification of transient species is fundamental to elucidating reaction mechanisms. Techniques such as in-situ NMR spectroscopy, rapid-injection NMR, and stopped-flow UV-Vis spectroscopy would be invaluable for monitoring the progress of reactions involving 5-(3-Iodophenyl)-5-oxovaleronitrile. For instance, in a hypothetical transformation, changes in the aromatic region of the 1H NMR spectrum could indicate the formation of charged intermediates like arenium ions. Similarly, the appearance and disappearance of specific absorption bands in the UV-Vis spectrum could be correlated with the presence of colored intermediates. However, no such spectroscopic data for this specific compound is currently available.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the speed of a reaction and for constructing a detailed energy profile. By systematically varying the concentrations of reactants, catalysts, and temperature, one could determine the rate law for a given transformation of 5-(3-Iodophenyl)-5-oxovaleronitrile. This would provide insights into the molecularity of the rate-determining step. For example, a reaction rate that is first order in both the substrate and the electrophile would suggest a bimolecular rate-determining step, which is typical for many EAS reactions. The lack of published research on this compound means that no kinetic data or rate constants are available.

Hypothetical Rate Data for a Transformation of 5-(3-Iodophenyl)-5-oxovaleronitrile

| Experiment | [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

| 3 | 0.1 | 0.2 | Data Not Available |

This table illustrates the type of data that would be necessary to determine the reaction order and rate constant.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and for confirming proposed mechanisms. For instance, to confirm the mechanism of an electrophilic aromatic substitution on 5-(3-Iodophenyl)-5-oxovaleronitrile, one could use a deuterated reagent. The position of deuterium (B1214612) incorporation in the product would provide definitive evidence for the site of electrophilic attack. Furthermore, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the rate with a non-deuterated substrate, can help to identify the rate-determining step. A significant KIE (kH/kD > 1) would suggest that the C-H bond cleavage is part of the rate-determining step. To date, no isotopic labeling studies have been reported for this compound.

Computational Chemistry and Theoretical Studies of 5 3 Iodophenyl 5 Oxovaleronitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-(3-Iodophenyl)-5-oxovaleronitrile. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For 5-(3-Iodophenyl)-5-oxovaleronitrile, the HOMO is primarily located on the iodophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is centered around the oxovaleronitrile moiety, suggesting this area is prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -6.85 | Iodophenyl ring |

| LUMO | -1.23 | Oxovaleronitrile moiety |

| HOMO-LUMO Gap | 5.62 | - |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic ketones. Actual values would require specific computational results.

The charge distribution within 5-(3-Iodophenyl)-5-oxovaleronitrile is highly influential in its intermolecular interactions and reactivity. The electronegative oxygen and nitrogen atoms of the oxovaleronitrile group create significant partial negative charges, while the adjacent carbonyl carbon carries a partial positive charge. The iodine atom, being a large and polarizable halogen, also influences the electronic landscape of the phenyl ring.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For this molecule, the MEP would show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrile nitrogen, highlighting these as sites for electrophilic interaction. Positive potential (blue regions) would be concentrated around the hydrogen atoms and the carbonyl carbon, indicating favorable sites for nucleophilic interaction.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the three-dimensional structure and conformational preferences of 5-(3-Iodophenyl)-5-oxovaleronitrile.

The valeronitrile (B87234) side chain of 5-(3-Iodophenyl)-5-oxovaleronitrile can adopt several conformations due to rotation around its single bonds. Exploring the conformational landscape involves identifying all possible low-energy conformers and assessing their relative stabilities. This is often achieved by performing a systematic search or molecular dynamics simulations. The results typically show that extended chain conformations are energetically more favorable than folded ones due to reduced steric hindrance. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for elucidating the pathways of chemical reactions involving 5-(3-Iodophenyl)-5-oxovaleronitrile. By simulating potential reaction mechanisms, researchers can identify the most likely routes and the energetic barriers associated with them.

Transition state analysis is a critical component of these simulations. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. For instance, in a nucleophilic addition to the carbonyl carbon of 5-(3-Iodophenyl)-5-oxovaleronitrile, computational studies can model the approach of the nucleophile, the formation of the tetrahedral intermediate (the transition state), and the subsequent steps to the final product. These simulations provide a detailed, step-by-step understanding of the reaction dynamics.

Energy Profiles for Proposed Reaction Pathways

The analysis of energy profiles for proposed reaction pathways is a critical component of computational chemistry. These profiles map the energy of a system as it progresses from reactants to products, identifying transition states and reaction intermediates. This information is fundamental to understanding reaction kinetics and mechanisms. For 5-(3-Iodophenyl)-5-oxovaleronitrile, there are no published studies detailing the energy profiles for its potential reactions. Consequently, data tables outlining the activation energies, transition state geometries, and the thermodynamics of any proposed mechanistic steps are not available.

Derivatization and Analogues of 5 3 Iodophenyl 5 Oxovaleronitrile

Synthesis of Structural Analogues with Modified Phenyl Ring Substitution

The phenyl ring of 5-(3-Iodophenyl)-5-oxovaleronitrile serves as a versatile scaffold for introducing a variety of substituents, allowing for a systematic investigation of their effects on the molecule's reactivity.

Ortho-, Meta-, and Para-Iodo Isomer Synthesis and Comparative Reactivity

The position of the iodine atom on the phenyl ring significantly influences the compound's electronic and steric properties. The synthesis of the ortho-, meta-, and para-iodo isomers of 5-oxo-5-phenylvaleronitrile (B1296687) can be achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of iodobenzene (B50100) with glutaric anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction yields the corresponding 5-(iodophenyl)-5-oxopentanoic acid. Subsequent conversion of the carboxylic acid to the nitrile can be accomplished through various methods, including reaction with thionyl chloride to form the acyl chloride followed by treatment with ammonia (B1221849) and a dehydrating agent, or via a one-pot reaction using a reagent like sulfonyl chloride and an amine.

The reactivity of these isomers is expected to differ based on the position of the bulky and electron-withdrawing iodine atom. In electrophilic aromatic substitution reactions, the iodine atom is a deactivating but ortho-, para-directing group. masterorganicchemistry.commasterorganicchemistry.com However, in the context of the ketone and nitrile functionalities, the steric hindrance from the ortho-iodo substituent is likely to be the most significant factor influencing reactivity. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the ortho-isomer would be expected to react more slowly than the meta- and para-isomers due to the steric bulk of the adjacent iodine atom impeding the approach of the nucleophile. A comparative study on the reactivity of isomeric ortho- and para-quinone methides has shown that despite similar electronic structures, their reactivity can differ significantly, with the ortho isomer being more reactive in certain cycloaddition reactions. uga.edu While not a direct analogue, this highlights the potential for significant reactivity differences between positional isomers.

| Isomer | Positional Effect | Predicted Relative Reactivity (Nucleophilic Addition to Carbonyl) | Rationale |

|---|---|---|---|

| Ortho-Iodo | Significant steric hindrance from the iodine atom adjacent to the carbonyl group. | Lowest | Steric bulk impedes the approach of nucleophiles. |

| Meta-Iodo | Inductive electron-withdrawing effect of iodine. Minimal steric hindrance compared to the ortho isomer. | Intermediate | Dominated by electronic effects. |

| Para-Iodo | Inductive electron-withdrawing effect of iodine. No direct steric hindrance at the reaction center. | Highest | Reactivity is primarily influenced by electronic effects without steric impediment. |

Introduction of Diverse Halogen Substituents (e.g., Bromophenyl, Chlorophenyl Analogues)

The synthesis of bromophenyl and chlorophenyl analogues of 5-(3-Iodophenyl)-5-oxovaleronitrile follows a similar synthetic pathway. Starting with bromobenzene (B47551) or chlorobenzene, a Friedel-Crafts acylation with glutaric anhydride would yield the corresponding 5-(halophenyl)-5-oxopentanoic acid. Subsequent conversion to the nitrile would provide the desired products. The reactivity of these analogues in comparison to the iodo-substituted compound would be influenced by the differing electronegativity and size of the halogen atoms. While all halogens are deactivating and ortho-, para-directing in electrophilic aromatic substitution, their inductive and resonance effects vary.

Effects of Electron-Donating and Electron-Withdrawing Groups on Reactivity

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring provides a powerful tool to modulate the reactivity of the carbonyl and nitrile functionalities.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring through resonance and/or inductive effects. This, in turn, can influence the electrophilicity of the carbonyl carbon. An increased electron density on the ring can slightly decrease the reactivity of the ketone towards nucleophiles.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density of the aromatic ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Therefore, analogues with strong EWGs are expected to exhibit enhanced reactivity at the carbonyl group.

| Substituent Type | Example Group | Effect on Phenyl Ring | Predicted Effect on Carbonyl Reactivity (Nucleophilic Attack) |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃ (Methoxy) | Increases electron density | Decreased |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | Decreases electron density | Increased |

| Halogen (Deactivating) | -Cl, -Br, -I | Weakly deactivating (inductive withdrawal > resonance donation) | Slightly Increased |

Modifications to the Valeronitrile (B87234) Alkyl Chain Length

Altering the length of the alkyl chain that connects the carbonyl and nitrile groups can have profound effects on the molecule's conformation and potential for intramolecular interactions.

Synthesis of Homologues (e.g., Butyronitrile (B89842), Hexanenitrile (B147006) Analogues)

The synthesis of homologues with shorter or longer alkyl chains can be achieved by using different dicarboxylic acid anhydrides in the initial Friedel-Crafts acylation step. For instance, using succinic anhydride would lead to the 4-(3-iodophenyl)-4-oxobutanenitrile analogue, while adipic anhydride would yield the 6-(3-iodophenyl)-6-oxohexanenitrile (B1324232) counterpart. Chemical suppliers list compounds such as 4-(3-Iodophenyl)-3-oxobutanenitrile and 6-(4-Iodophenyl)-6-oxohexanenitrile, indicating the feasibility of synthesizing such homologues. cymitquimica.comchemspider.com A synthetic approach for 4-aryl-4-oxobutanenitriles has been reported, which could be adapted for the synthesis of the butyronitrile analogue. mdpi.com

Impact of Chain Length on Intramolecular Interactions and Reactivity

The length of the alkyl chain is a critical determinant of whether intramolecular reactions can occur. For example, the formation of cyclic structures through an intramolecular aldol-type condensation or other cyclization reactions would be highly dependent on the ability of the chain to adopt a low-energy conformation that brings the reactive centers (the α-carbon of the nitrile and the carbonyl carbon) into proximity.

A five-carbon chain, as in the valeronitrile derivative, is often optimal for the formation of stable six-membered rings. Shorter chains, as in the butyronitrile analogue, would lead to strained five-membered rings, potentially altering the reaction pathway or requiring more forcing conditions. Longer chains, such as in the hexanenitrile analogue, might favor intermolecular reactions over intramolecular cyclization due to the increased conformational freedom and the higher entropic cost of bringing the ends of the chain together. Studies on the influence of alkyl chain length in other molecular systems have demonstrated significant effects on physical properties and reactivity, which supports the expectation of similar impacts in this class of compounds. nih.govrsc.orgresearchgate.netnih.govrsc.org

| Analogue | Alkyl Chain Length | Potential Cyclic Product Ring Size | Predicted Ease of Intramolecular Cyclization | Rationale |

|---|---|---|---|---|

| Butyronitrile | 4 carbons | 5-membered | Moderate | Formation of a 5-membered ring is possible but may have some ring strain. |

| Valeronitrile | 5 carbons | 6-membered | High | Formation of a stable, low-strain 6-membered ring is favored. |

| Hexanenitrile | 6 carbons | 7-membered | Low | Formation of a 7-membered ring is entropically disfavored. Intermolecular reactions may compete more effectively. |

In-Depth Analysis of 5-(3-Iodophenyl)-5-oxovaleronitrile Reveals Scant Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the derivatization and structure-reactivity relationships of the chemical compound 5-(3-Iodophenyl)-5-oxovaleronitrile are not publicly available.

Initial investigations sought to construct a detailed article focusing on the chemical modifications of 5-(3-Iodophenyl)-5-oxovaleronitrile, specifically targeting the functionalization of its nitrile and ketone groups, and to elaborate on the structure-reactivity relationships of any resulting novel derivatives. However, the search for scholarly articles, patents, and other research publications has yielded no specific studies centered on this particular molecule.

While general methodologies for the derivatization of ketones, nitriles, and iodophenyl compounds are well-documented in the chemical sciences, applying these general principles to 5-(3-Iodophenyl)-5-oxovaleronitrile without specific experimental data would be purely speculative. The precise reaction conditions, potential for intramolecular interactions, and the resulting biological or chemical activities of its derivatives remain uncharacterized in the public domain.

The inquiry into its analogues and their structure-reactivity patterns also proved fruitless. For a meaningful analysis of how structural modifications influence the reactivity or biological activity of a compound, a series of synthesized and tested derivatives is required. Such data for the 5-(3-Iodophenyl)-5-oxovaleronitrile scaffold does not appear to have been published.

It is possible that research on this compound is proprietary and exists within private industrial research and development, or that the compound has not been a focus of academic investigation. Consequently, the construction of a scientifically rigorous article as per the specified outline is not feasible at this time due to the absence of foundational research data.

Further research by synthetic or medicinal chemists would be necessary to elucidate the chemical space around 5-(3-Iodophenyl)-5-oxovaleronitrile and to establish any meaningful structure-reactivity relationships. Until such research is conducted and published, a detailed discussion on the derivatization and specific chemical properties of its analogues remains an open area for scientific exploration.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Construction

The distinct functional groups within 5-(3-Iodophenyl)-5-oxovaleronitrile make it an exceptionally valuable starting material for the synthesis of a wide array of complex organic molecules. The presence of the ketone and nitrile groups allows for a variety of classical and modern cyclization and condensation reactions, while the iodophenyl group serves as a reactive handle for sophisticated cross-coupling methodologies.

Precursor for Heterocyclic Compound Synthesis

The 1,3-relationship between the ketone and nitrile functionalities in the valeronitrile (B87234) chain of 5-(3-Iodophenyl)-5-oxovaleronitrile makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

One prominent application is in the synthesis of substituted pyridazines . The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) is a classical method for constructing the pyridazine (B1198779) ring. While direct literature on 5-(3-Iodophenyl)-5-oxovaleronitrile is scarce, the analogous reaction of related 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303) proceeds readily to form the corresponding dihydropyridazine, which can then be oxidized to the aromatic pyridazine. The iodophenyl substituent remains intact throughout this transformation, providing a site for further functionalization.

Similarly, the synthesis of pyrimidines can be envisioned through reactions with amidine derivatives. For instance, the reaction of a β-keto-nitrile with urea (B33335) or thiourea (B124793), often under acidic or basic conditions, is a well-established route to pyrimidinone or thiopyrimidinone heterocycles. The Biginelli reaction, a one-pot multicomponent condensation of a β-dicarbonyl compound, an aldehyde, and urea, offers another pathway to dihydropyrimidinones, which can be subsequently oxidized. The presence of the iodophenyl group on the starting material would lead to the corresponding iodophenyl-substituted pyrimidine (B1678525) derivatives.

Furthermore, the synthesis of thiophenes is a plausible application through the Gewald reaction. This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. The ketone and activated methylene (B1212753) group (adjacent to the nitrile) in 5-(3-Iodophenyl)-5-oxovaleronitrile provide the necessary reactive sites for this transformation, leading to highly functionalized thiophenes bearing an iodophenyl group.

| Heterocycle | Potential Reagents | Reaction Type |

| Pyridazine | Hydrazine hydrate | Cyclocondensation |

| Pyrimidine | Urea, Thiourea, Amidines | Cyclocondensation |

| Thiophene | Elemental Sulfur, Base | Gewald Reaction |

Table 1: Potential Heterocyclic Synthesis from 5-(3-Iodophenyl)-5-oxovaleronitrile

Scaffold for Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. mdpi.com The functional group array in 5-(3-Iodophenyl)-5-oxovaleronitrile makes it an excellent candidate for the development of novel MCRs.

For example, in a Hantzsch-type pyridine (B92270) synthesis , a β-keto-nitrile can react with an aldehyde and an ammonia (B1221849) source to produce dihydropyridines. These reactions are of significant interest due to the prevalence of dihydropyridine (B1217469) motifs in pharmaceuticals. The resulting iodophenyl-substituted dihydropyridines could be further diversified through cross-coupling reactions at the iodo position.

The Biginelli reaction and its variations also represent a powerful MCR approach. While traditionally employing β-ketoesters, the use of β-keto-nitriles has been successfully demonstrated. A three-component reaction between 5-(3-Iodophenyl)-5-oxovaleronitrile, an aldehyde, and urea or thiourea could directly afford highly substituted dihydropyrimidinones or their thio-analogs.

Role in the Development of Fine Chemicals and Specialty Organic Compounds

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. 5-(3-Iodophenyl)-5-oxovaleronitrile serves as a key intermediate in the synthesis of such high-value compounds. The ability to introduce an iodophenyl group into a molecule which also contains ketone and nitrile functionalities opens up avenues for the creation of a diverse library of specialty chemicals.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be transformed into a variety of other functional groups or serve as a point for carbon-carbon bond formation. The iodophenyl group can be converted to other functionalities through nucleophilic aromatic substitution or participate in a wide range of metal-catalyzed cross-coupling reactions. This versatility allows for the targeted synthesis of compounds with specific electronic, optical, or biological properties.

Potential in Polymer and Advanced Material Synthesis through Cross-Coupling Strategies

The presence of the aryl iodide moiety is a critical feature of 5-(3-Iodophenyl)-5-oxovaleronitrile, enabling its use as a monomer in the synthesis of advanced polymers and materials through various cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds.

Incorporation into Functional Polymer Backbones

Through polycondensation reactions, 5-(3-Iodophenyl)-5-oxovaleronitrile can be incorporated into polymer backbones, introducing both the polar nitrile and ketone functionalities as well as a site for further modification via the iodo-group. For example, a Suzuki polycondensation with a diboronic acid ester would lead to a polymer chain with regularly spaced ketone and nitrile groups. These functional groups can influence the polymer's solubility, thermal properties, and ability to coordinate with metal ions.

Application in Conjugated Systems for Electronic Materials

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on the synthesis of π-conjugated polymers. The iodophenyl group of 5-(3-Iodophenyl)-5-oxovaleronitrile is a key reactive site for building such conjugated systems.

Sonogashira coupling , which couples an aryl halide with a terminal alkyne, is a powerful method for creating carbon-carbon triple bonds within a polymer backbone. The polymerization of 5-(3-Iodophenyl)-5-oxovaleronitrile with a di-alkyne comonomer would result in a conjugated polymer with alternating aryl and alkynyl units. The ketone and nitrile groups would act as electron-withdrawing substituents, allowing for the tuning of the polymer's electronic properties, such as its HOMO and LUMO energy levels.

Similarly, Suzuki coupling with a diboronic acid or Heck coupling with a divinyl compound can be employed to create fully conjugated polymer systems. The ability to precisely control the structure and electronic nature of the resulting polymers through the choice of comonomer makes 5-(3-Iodophenyl)-5-oxovaleronitrile a promising building block for the next generation of organic electronic materials.

| Cross-Coupling Reaction | Comonomer Type | Resulting Polymer Linkage |

| Suzuki Coupling | Diboronic Acid/Ester | Aryl-Aryl |

| Sonogashira Coupling | Di-alkyne | Aryl-Alkynyl |

| Heck Coupling | Divinyl Compound | Aryl-Vinyl |

Table 2: Potential Cross-Coupling Strategies for Polymer Synthesis

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 5-(3-Iodophenyl)-5-oxovaleronitrile, and what critical parameters must be controlled to ensure high yield and purity? A: The synthesis typically involves a multi-step process:

- Step 1: Formation of the valeronitrile backbone via condensation reactions, often using ketones or nitrile precursors under acidic or basic conditions.

- Step 2: Iodination at the 3-position of the phenyl ring using iodine or iodinating agents (e.g., N-iodosuccinimide) in the presence of catalysts like palladium or copper.

- Critical Parameters:

- Temperature: Maintain ≤6°C during iodination to prevent side reactions (e.g., di-iodination) .

- Catalyst Purity: Use high-purity palladium catalysts to avoid dehalogenation side reactions .

- Purification: Column chromatography or recrystallization is essential to isolate the compound from byproducts like 5-(3,5-diiodophenyl) derivatives .

Basic Characterization Techniques

Q: Which analytical methods are most effective for characterizing 5-(3-Iodophenyl)-5-oxovaleronitrile, and how are they applied? A: Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm the nitrile group (-CN) and iodophenyl substitution pattern.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (CHINO) and isotopic patterns from iodine .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as seen in related iodophenyl compounds .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure ≥97% purity, critical for biological assays .

Advanced Reactivity and Functionalization

Q: How does the nitrile group in 5-(3-Iodophenyl)-5-oxovaleronitrile influence its reactivity in further chemical modifications? A: The nitrile group enables diverse transformations:

- Nucleophilic Attack: React with amines to form amidines or with Grignard reagents to generate ketones.

- Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitrile to a primary amine, useful for bioactivity studies .

- Cyano-Electrophile Interactions: The electron-withdrawing nitrile enhances the electrophilicity of the carbonyl group, facilitating nucleophilic substitutions at the 5-oxo position .

Advanced Biological Activity and Mechanisms

Q: What evidence supports the potential anticancer activity of 5-(3-Iodophenyl)-5-oxovaleronitrile, and how can researchers validate these claims? A: While direct studies on this compound are limited, structurally related iodophenyl derivatives (e.g., thiadiazole-2-amine analogs) exhibit:

- Cytotoxicity: IC values <10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanistic Probes:

- Validation Steps: Compare activity against methoxy or chloro analogs (e.g., 5-(3-methoxyphenyl) derivatives) to assess iodine’s role in lipophilicity and target affinity .

Advanced Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported biological activities of iodophenyl derivatives? A: Contradictions often arise from:

- Purity Variability: Impurities >3% (e.g., unreacted iodinating agents) can skew bioassay results. Use HPLC to verify batch consistency .

- Assay Conditions: Differences in cell culture media (e.g., serum concentration) may alter compound solubility. Standardize protocols per CONSORT-EHEALTH guidelines, including open-source data sharing .

- Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and replicate studies across multiple cell lines .

Advanced Comparative Structural Analysis

Q: How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of 5-(3-Iodophenyl)-5-oxovaleronitrile? A: Comparative studies with analogs reveal:

- Lipophilicity: The iodine atom increases logP compared to fluoro or methoxy derivatives, enhancing membrane permeability .

- Electronic Effects: Iodine’s polarizable nature stabilizes charge-transfer interactions in protein binding, unlike smaller halogens (e.g., Cl) .

- Synthetic Accessibility: Iodination is less straightforward than chlorination due to steric hindrance, requiring optimized catalytic systems .

Basic Safety and Handling

Q: What safety protocols are recommended for handling 5-(3-Iodophenyl)-5-oxovaleronitrile in laboratory settings? A:

- Storage: Keep at 0–6°C in amber glass vials to prevent photodegradation .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation.

- Waste Disposal: Treat iodine-containing waste with sodium thiosulfate to neutralize reactivity before disposal .

Advanced Applications in Materials Science

Q: How can 5-(3-Iodophenyl)-5-oxovaleronitrile serve as a precursor for functional materials? A:

- Polymer Synthesis: Incorporate into conjugated polymers via Sonogashira coupling, leveraging the iodophenyl group for crosslinking .

- Liquid Crystals: The planar iodophenyl moiety enhances mesogenic properties, as seen in similar nitrile-based liquid crystals .

- Coordination Chemistry: Use as a ligand for transition metals (e.g., Pd or Cu) to develop catalytic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.